REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:15]([O-])=O)=[C:6]([CH:14]=1)[NH:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][CH3:13]>CO.[C].[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:15])=[C:6]([NH:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][CH3:13])[CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
494 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(NCCCCOC)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium carbon
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under a hydrogen stream at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(N)C=C1)NCCCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 451 mg | |
YIELD: CALCULATEDPERCENTYIELD | 104.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |